1-Ethyl-3-methylimidazolium methanesulfonate
Overview
Description
1-Ethyl-3-methylimidazolium methanesulfonate is an ionic liquid with the chemical formula C7H14N2O3S and a molecular weight of 206.26 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium methanesulfonate, also known as [EMIM][MS], is an ionic liquid It’s known that ionic liquids interact with various biological and chemical systems, influencing their behavior .
Mode of Action
Ionic liquids, including [EMIM][MS], are known for their unique properties such as negligible vapor pressures, high thermal stabilities, and ionic conductivities . These properties allow them to interact with their targets in a variety of ways. For instance, they can act as solvents in many organic reactions . The exact mode of action of [EMIM][MS] depends on the specific application and the system it interacts with.
Biochemical Pathways
It’s known that ionic liquids can influence the behavior of aqueous solutions, affecting properties such as density, sound velocity, and viscosity .
Pharmacokinetics
Like other ionic liquids, [emim][ms] is known for its high thermal stability and solubility in both organic solvents and water . These properties could potentially influence its bioavailability.
Result of Action
For instance, they can affect the density, sound velocity, and viscosity of aqueous solutions .
Action Environment
The action, efficacy, and stability of [EMIM][MS] can be influenced by various environmental factors. For instance, the properties of ionic liquids can be affected by temperature . Furthermore, the presence of other substances, such as inorganic salts, can also influence the behavior of ionic liquids .
Biochemical Analysis
Cellular Effects
Some ionic liquids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some ionic liquids are known to interact with biomolecules at the molecular level, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1-Ethyl-3-methylimidazolium methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide, which is then reacted with methanesulfonic acid to yield the desired product . The reaction conditions typically include maintaining a controlled temperature and inert atmosphere to ensure high purity and yield .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: Substitution reactions are common, where the methanesulfonate group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Ethyl-3-methylimidazolium methanesulfonate has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium methanesulfonate can be compared with other similar ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium ethyl sulfate
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium hydrogen sulfate
These compounds share similar properties, such as low volatility and high thermal stability, but differ in their specific applications and reactivity. For example, 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is often used in electrochemical applications due to its high ionic conductivity .
This compound stands out due to its excellent solubility in both water and organic solvents, making it versatile for a wide range of applications .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLWEDFOKSJYBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049219 | |
Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145022-45-3 | |
Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145022-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-methyl-1H-imidazolium methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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